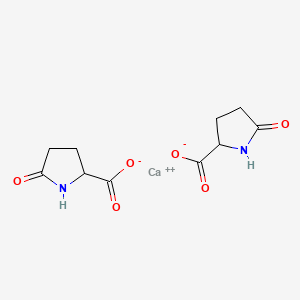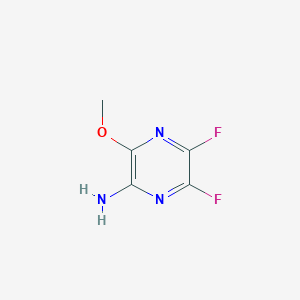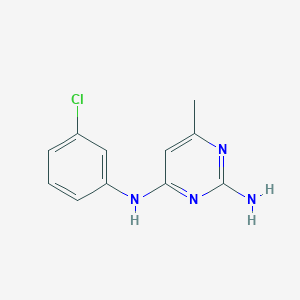![molecular formula C6H5N3O4 B13113044 2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione](/img/structure/B13113044.png)
2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is known for its unique structure, which includes a fused furo-pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is often carried out in the presence of a base, such as sodium methoxide (MeONa), in a solvent like butanol (BuOH) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
科学的研究の応用
2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of 2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: This compound shares a similar pyrimidine core but lacks the fused furo ring system.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with different substituents, leading to distinct chemical properties.
Uniqueness
The uniqueness of 2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione lies in its fused furo-pyrimidine ring system, which imparts specific chemical and biological properties not found in simpler pyrimidine derivatives . This structural feature can enhance its binding affinity to certain molecular targets and improve its stability under various conditions .
特性
分子式 |
C6H5N3O4 |
|---|---|
分子量 |
183.12 g/mol |
IUPAC名 |
2-amino-7-hydroxy-3,7-dihydrofuro[3,2-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H5N3O4/c7-6-8-1-2(10)5(12)13-3(1)4(11)9-6/h2,10H,(H3,7,8,9,11) |
InChIキー |
RZRWZPJEXUZSBF-UHFFFAOYSA-N |
正規SMILES |
C1(C2=C(C(=O)NC(=N2)N)OC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)












